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molecular formula C3H7ClO2S B155751 Isopropylsulfonyl chloride CAS No. 10147-37-2

Isopropylsulfonyl chloride

Cat. No. B155751
M. Wt: 142.61 g/mol
InChI Key: DRINJBFRTLBHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741351B2

Procedure details

2-Aminoindan hydrochloride (5.16 g, 30 mmol, Sigma Aldrich Company Ltd.) was suspended in dry dichloromethane (100 ml), and cooled with stirring under argon to 0° C. To the suspension was added 1,8-diazabicyclo[5.4.0]undec-7-ene (14 g, 92 mmol) followed by the dropwise addition of isopropylsulfonyl chloride (8.56 g, 60 mmol). The cooling bath was removed and the mixture stirred at room temperature for 1 h. The reaction mixture was diluted with dichloromethane (50 ml) and washed with 1 M hydrochloric acid (2×50 ml). The organic layer was separated, dried over sodium sulphate and evaporated under reduced pressure to give a yellow oil (11.8 g). The crude product was purified by chromatography on a 50 g Isolute™ Flash silica-gel column eluting from 20-50% ethyl acetate in 40-60° C. petroleum ether to give the title compound as a pale yellow solid (6.88 g, 96%); 1H-NMR (400 MHz, CDCl3) δ 1.39 (6H, d, J=7 Hz), 2.91 (2H, m), 3.18 (1H, m), 3.31 (2H, m), 4.31 (2H, m), 7.21 (4H, m).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
8.56 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.N12CCCN=C1CCCCC2.[CH:23]([S:26](Cl)(=[O:28])=[O:27])([CH3:25])[CH3:24]>ClCCl>[CH2:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:11][CH:3]1[NH:2][S:26]([CH:23]([CH3:25])[CH3:24])(=[O:28])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
8.56 g
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under argon to 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane (50 ml)
WASH
Type
WASH
Details
washed with 1 M hydrochloric acid (2×50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NS(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 164.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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